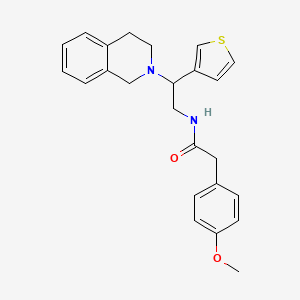

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring three distinct structural motifs:

- 3,4-Dihydroisoquinoline: A partially saturated isoquinoline ring, a scaffold prevalent in bioactive alkaloids and central nervous system-targeting pharmaceuticals.

- Thiophen-3-yl: A sulfur-containing heterocyclic group, which enhances lipophilicity and may influence metabolic stability.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c1-28-22-8-6-18(7-9-22)14-24(27)25-15-23(21-11-13-29-17-21)26-12-10-19-4-2-3-5-20(19)16-26/h2-9,11,13,17,23H,10,12,14-16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWFTOZYAKQCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

Formation of the dihydroisoquinolinyl intermediate through cyclization reactions.

Incorporation of the thiophene ring via Friedel-Crafts alkylation.

Coupling the resulting intermediate with a methoxyphenyl acetamide derivative.

Industrial Production Methods: While laboratory-scale preparation focuses on detailed stepwise synthesis, industrial production may utilize streamlined processes for bulk manufacturing. This involves optimization of reaction conditions, use of catalytic agents, and continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide undergoes various reactions, including:

Oxidation: Catalyzed by oxidizing agents like KMnO4 or CrO3.

Reduction: Using reducing agents such as LiAlH4 or NaBH4.

Substitution: Electrophilic or nucleophilic substitution depending on reaction conditions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Reducing agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

Solvents: Polar aprotic solvents like acetonitrile, dichloromethane.

Major Products:

Oxidation: Conversion to corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of new functional groups replacing existing ones.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide finds applications in:

Chemistry: As a building block in organic synthesis for creating complex molecules.

Biology: Potentially as a pharmacophore in drug discovery for targeting specific biological pathways.

Medicine: Investigating its therapeutic potential in treating diseases.

Industry: Used in materials science for designing specialized polymers or catalysts.

Mechanism of Action

The compound's mechanism of action involves:

Binding to molecular targets, such as enzymes or receptors, through its functional groups.

Modulating biological pathways by influencing the activity of these targets.

Its unique structure allows for selective interaction with specific biological macromolecules, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

CAS 1049459-70-2 ()

- Molecular Formula : C₂₂H₂₅N₃OS

- Key Substituents: Dihydroisoquinoline: Shared with the target compound. 1-Methylpyrrol-2-yl: Replaces the thiophen-3-yl group, altering steric and electronic properties.

- Significance : The pyrrole and thiophen-2-yl combination may reduce metabolic oxidation compared to thiophen-3-yl, but this remains speculative without activity data .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Molecular Formula : C₁₁H₈Cl₂N₂OS

- Key Substituents :

- 3,4-Dichlorophenyl : Electron-withdrawing substituents contrast with the target’s 4-methoxyphenyl.

- Thiazol-2-yl : A nitrogen-sulfur heterocycle with distinct hydrogen-bonding capabilities.

- Structural Insight : The crystal structure reveals a 61.8° dihedral angle between aromatic rings, suggesting conformational rigidity. This contrasts with the target compound’s likely flexibility due to its ethyl linker .

Benzothiazole Derivatives ()

- Example Compound : 5d (most active anti-inflammatory and antibacterial).

- Key Features :

- Spiro[indoline-thiazolo] Core : A complex bicyclic system absent in the target compound.

- Thioether Linkage : Similar to the target’s acetamide but with different electronic properties.

- Activity: Demonstrated anti-inflammatory (IC₅₀ = 12 µM) and antibacterial (MIC = 8 µg/mL against S. aureus). The target’s dihydroisoquinoline may offer neuroactivity instead .

Data Table: Comparative Analysis

| Parameter | Target Compound | CAS 1049459-70-2 | 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | Benzothiazole Derivative 5d |

|---|---|---|---|---|

| Molecular Formula | C₂₄H₂₅N₃O₂S | C₂₂H₂₅N₃OS | C₁₁H₈Cl₂N₂OS | Not specified |

| Key Heterocycles | Dihydroisoquinoline, Thiophen | Dihydroisoquinoline, Pyrrole | Thiazol, Dichlorophenyl | Spiro[indoline-thiazolo] |

| Bioactivity | Not reported | Not reported | Structural analysis only | Anti-inflammatory, Antibacterial |

| Synthetic Complexity | Moderate (inferred) | Moderate | Low | High |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenyl)acetamide, a compound of significant interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Molecular Formula : C22H25N3OS

Molecular Weight : 379.5 g/mol

CAS Number : 1049459-70-2

The compound features a complex structure that includes a dihydroisoquinoline moiety, a thiophene ring, and a methoxyphenyl group. These structural components contribute to its biological activity.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The binding affinity and selectivity towards these targets are crucial for its pharmacological effects.

Antitumor Activity

Research indicates that derivatives of the compound exhibit potent antitumor properties. For instance, a related compound targeting protein arginine methyltransferase 5 (PRMT5) demonstrated an IC50 value of 8.5 nM against cancer cell lines, showcasing significant anti-proliferative effects .

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to this compound exhibit antimicrobial properties. Specifically, they show activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .

Table 1: Biological Activities of Related Compounds

| Compound Name | Target | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound 46 | PRMT5 | 8.5 | Antitumor |

| Compound X | E. coli | 12.0 | Antimicrobial |

| Compound Y | S. aureus | 15.0 | Antimicrobial |

Case Study 1: Antitumor Efficacy

In a study involving MV4-11 cell lines, the compound demonstrated significant anti-proliferative activity with a GI50 of 18 nM. Moreover, it exhibited antitumor efficacy in mouse xenograft models, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial effectiveness of related compounds against various bacterial strains. The results indicated robust activity against S. aureus and moderate effectiveness against Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.